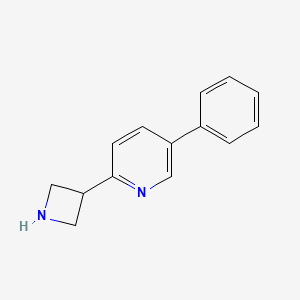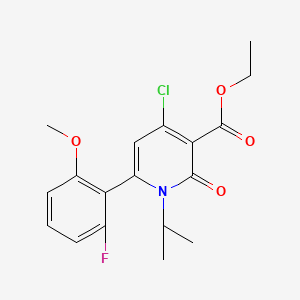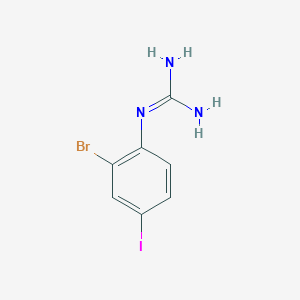
1-(2-Bromo-4-iodophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-iodophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, in particular, features a bromine and iodine atom attached to a phenyl ring, which is further connected to a guanidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-iodophenyl)guanidine typically involves the reaction of 2-bromo-4-iodoaniline with a guanidylating agent. Common guanidylating agents include thiourea derivatives, S-methylisothiourea, and cyanamides. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the guanidine group .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is efficient and can yield high amounts of the desired product. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-iodophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(2-Bromo-4-iodophenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials and catalysts
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-iodophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also inhibit certain enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 1-(2-Bromo-4-chlorophenyl)guanidine
- 1-(2-Bromo-4-fluorophenyl)guanidine
- 1-(2-Iodo-4-chlorophenyl)guanidine
Comparison: 1-(2-Bromo-4-iodophenyl)guanidine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H7BrIN3 |
|---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
2-(2-bromo-4-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7BrIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
AUAARHXEHGJWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



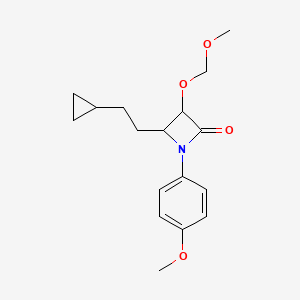

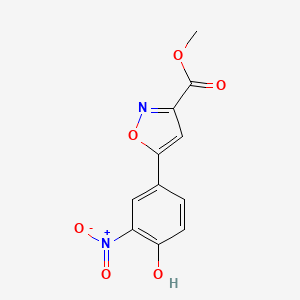
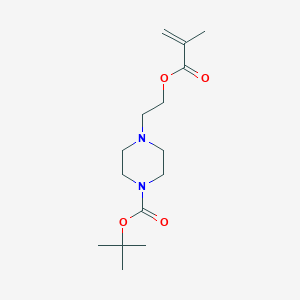
![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)
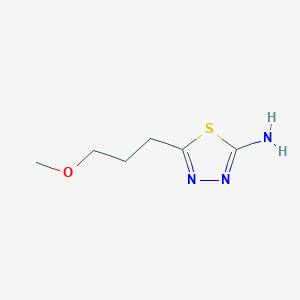
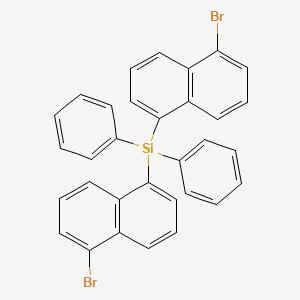
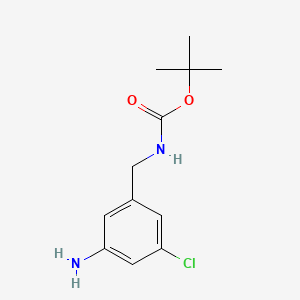
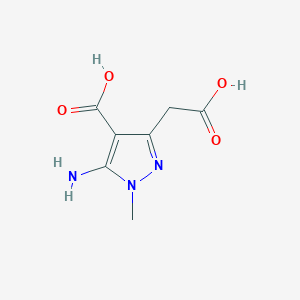
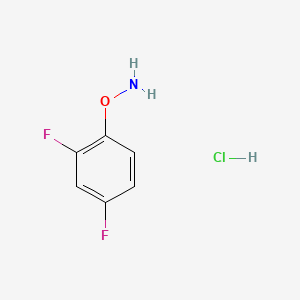
![5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698361.png)
